molecular formula C20H24N2OS B4436968 N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide

N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4436968
M. Wt: 340.5 g/mol
InChI Key: USOWQTXTNBEXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide, also known as THP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. THP-1 is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it an attractive compound for researchers in different fields.

Mechanism of Action

N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor. The dopamine D3 receptor is involved in various physiological processes, including reward, motivation, and addiction. By blocking this receptor, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide can modulate these processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including modulating dopamine signaling, inducing apoptosis in cancer cells, and reducing inflammation. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has also been shown to have anxiolytic effects, which means it can reduce anxiety and stress-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for specific modulation of dopamine signaling. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide is its potential off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including addiction, depression, and anxiety. Another area of interest is its potential as a tool for studying the role of dopamine receptors in different physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide and its potential limitations in lab experiments.
Conclusion:
In conclusion, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide is a benzamide derivative that has been extensively studied for its potential applications in scientific research. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, modulating dopamine signaling and leading to various biochemical and physiological effects. N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has potential therapeutic applications in cancer treatment and neurological and psychiatric disorders, as well as potential use as a tool for studying dopamine receptors. Further research is needed to fully understand the potential of N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide and its limitations in lab experiments.

Scientific Research Applications

N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been used in various scientific research applications, including cancer research, neurobiology, and pharmacology. In cancer research, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. In neurobiology, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been used to study the role of dopamine receptors in the brain, and its effects on behavior and cognition. In pharmacology, N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide has been used as a reference compound for the development of new drugs targeting specific receptors.

properties

IUPAC Name

N-(2-phenylsulfanylethyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(21-12-15-24-19-6-2-1-3-7-19)18-10-8-17(9-11-18)16-22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOWQTXTNBEXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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